

chemical properties and reactivity of 3-Methylbutanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbutanal

Cat. No.: B7770604

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties and Reactivity of **3-Methylbutanal**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbutanal, also known as isovaleraldehyde, is a key organic compound with the formula $(CH_3)_2CHCH_2CHO$.^[1] It is a colorless, volatile liquid recognized for its pungent, malty, or apple-like odor and is found naturally in various foods and essential oils.^{[1][2]} In industrial applications, it serves as a crucial precursor in the synthesis of pharmaceuticals, pesticides, and fragrances.^{[1][3]} This document provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for **3-Methylbutanal**, tailored for professionals in research and development.

Chemical and Physical Properties

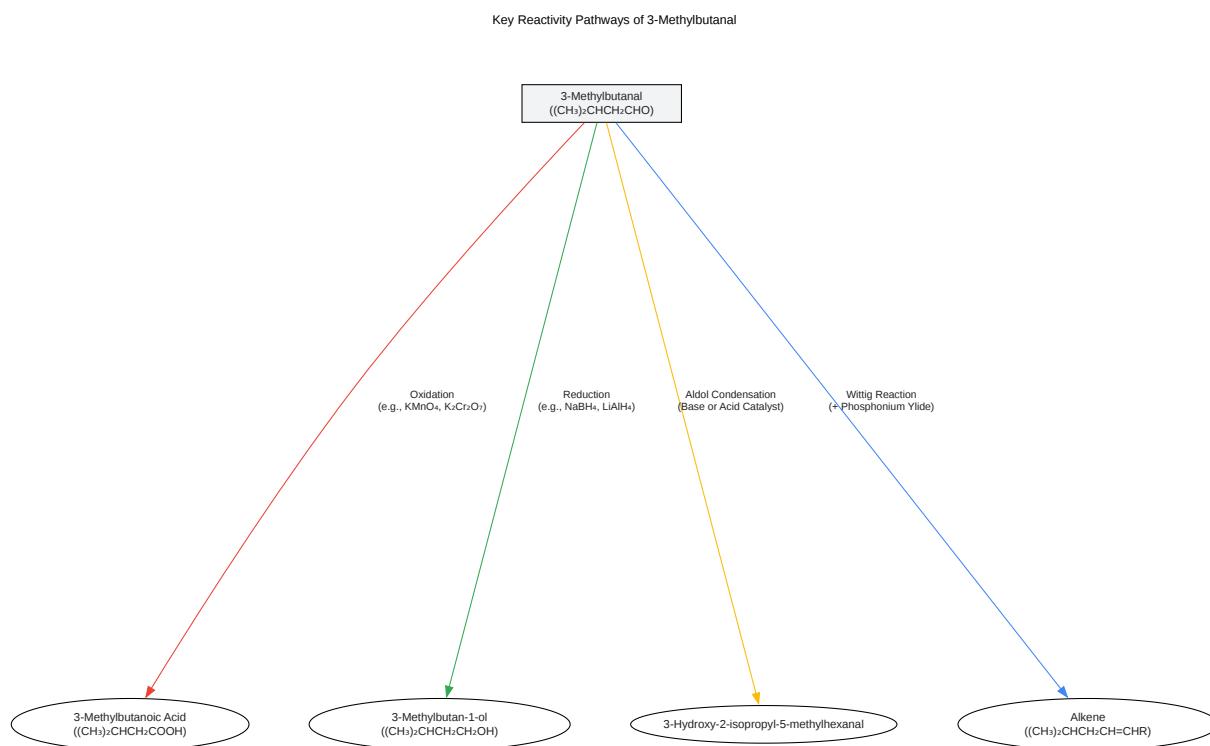
3-Methylbutanal is a flammable, colorless liquid that is slightly soluble in water but soluble in alcohol and ether.^[1] Its stability is contingent on proper storage conditions, as prolonged exposure to air can lead to oxidation.^[4] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.^[3]

Data Presentation: Physical and Chemical Properties

The quantitative properties of **3-Methylbutanal** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	3-Methylbutanal	[1] [5]
Synonyms	Isovaleraldehyde, Isopentaldehyde, Isoamylaldehyde	[1] [5]
CAS Number	590-86-3	[1]
Molecular Formula	C ₅ H ₁₀ O	[1] [5]
Molar Mass	86.134 g·mol ⁻¹	[1]
Appearance	Colorless Liquid	[1] [5]
Density	0.785 g/mL (at 20 °C)	[1]
Melting Point	-51 °C (222 K)	[1] [6]
Boiling Point	92-92.5 °C (365 K)	[1] [6]
Water Solubility	14-20 g/L (at 20 °C)	[7] [8]
Log P (octanol/water)	1.3	[8]
Vapor Pressure	61 hPa (at 20 °C)	[8]
Flash Point	-3 °C (Closed Cup)	[9] [10]
Autoignition Temp.	207-240 °C	[9]
Refractive Index	1.390	[2]

Spectroscopic Data


Spectroscopic analysis is critical for the identification and structural elucidation of **3-Methylbutanal**.

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically found between 1700-1740 cm⁻¹.[\[11\]](#) Additionally, characteristic C-H stretching vibrations for the aldehyde proton are observed around 2710-2820 cm⁻¹.[\[12\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum features a distinct signal for the aldehyde proton ($\text{H}-\text{C}=\text{O}$) in the downfield region, which is a key identifier.[11] The presence of the isopropyl group results in a characteristic doublet and multiplet pattern.

Chemical Reactivity and Key Reactions

As an aldehyde, **3-Methylbutanal**'s reactivity is dominated by the electrophilic nature of its carbonyl carbon and the acidity of its α -hydrogens. It readily undergoes nucleophilic addition, oxidation, reduction, and condensation reactions.[4][13]

[Click to download full resolution via product page](#)

Caption: Major chemical transformations of **3-Methylbutanal**.

Oxidation

Aldehydes are readily oxidized to form carboxylic acids. **3-Methylbutanal** can be oxidized to 3-methylbutanoic acid using various oxidizing agents like potassium permanganate (KMnO_4) or Jones reagent. This transformation is a fundamental reaction in organic synthesis.

Reduction

The reduction of **3-Methylbutanal** yields the corresponding primary alcohol, 3-methylbutan-1-ol. This is typically achieved using mild reducing agents such as sodium borohydride (NaBH_4) in an alcoholic solvent or more potent reagents like lithium aluminum hydride (LiAlH_4) in ether.

Aldol Condensation

In the presence of a base or acid catalyst, **3-Methylbutanal** can undergo self-condensation. [14] The α -carbon of one molecule acts as a nucleophile, attacking the carbonyl carbon of a second molecule.[15] This reaction initially forms a β -hydroxy aldehyde, specifically 3-hydroxy-2-isopropyl-5-methylhexanal, which can subsequently dehydrate upon heating to yield an α,β -unsaturated aldehyde.[14][15][16]

Wittig Reaction

The Wittig reaction provides a reliable method for converting **3-Methylbutanal** into an alkene. [17] This reaction involves a phosphonium ylide (Wittig reagent) attacking the carbonyl carbon. [18] A key advantage of this method is the unambiguous placement of the resulting double bond, avoiding the mixtures often produced in elimination reactions.[19]

Experimental Protocols

Detailed methodologies for key transformations of **3-Methylbutanal** are provided below. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][13]

Caption: Standard experimental workflow for aldehyde oxidation.

Protocol: Oxidation to 3-Methylbutanoic Acid

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve **3-Methylbutanal** (1 equivalent) in acetone. Place the flask in an ice-water bath to cool to 0-5 °C.

- Reaction: Prepare a solution of Jones reagent (chromium trioxide in sulfuric acid) and add it dropwise to the stirred aldehyde solution, maintaining the temperature below 10 °C. The reaction is exothermic and a color change from orange-red to green will be observed.
- Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol until the orange color disappears. Add water to the mixture and extract the product with diethyl ether or dichloromethane (3x volumes).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The resulting crude 3-methylbutanoic acid can be purified by fractional distillation.

Protocol: Reduction to 3-Methylbutan-1-ol

- Preparation: Dissolve **3-Methylbutanal** (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
- Reaction: Slowly add sodium borohydride (NaBH₄) (0.3-0.5 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve. Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.
- Workup: Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases. Remove the bulk of the alcohol solvent via rotary evaporation. Add water and extract the product with diethyl ether (3x volumes).
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the product, 3-methylbutan-1-ol, can be purified by distillation.

Protocol: Wittig Reaction to form 4-Methyl-1-pentene

- Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) (1.05

equivalents) dropwise. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir and warm to room temperature.

- Reaction: Cool the ylide solution back to 0 °C and add a solution of **3-Methylbutanal** (1 equivalent) in anhydrous THF dropwise.
- Monitoring & Workup: After the addition, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the aldehyde. Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Purification: Extract the aqueous layer with pentane or diethyl ether. The formation of triphenylphosphine oxide as a byproduct is a driving force of the reaction and can often be partially removed by filtration if it precipitates.^[19] Wash the combined organic extracts, dry over an anhydrous salt, and carefully remove the solvent by distillation (the alkene product is volatile). Further purification can be achieved by fractional distillation or column chromatography.

Safety, Handling, and Storage

- Hazards: **3-Methylbutanal** is a highly flammable liquid and vapor; its vapor can form explosive mixtures with air.^{[9][10][13]} It causes skin and serious eye irritation and may cause respiratory irritation or an allergic skin reaction.^{[9][13]}
- Handling: Handle only in a well-ventilated area or under a fume hood.^[4] Use non-sparking tools and take precautionary measures against static discharge.^[13] Wear appropriate protective gloves, clothing, and eye/face protection.^{[9][13]}
- Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and direct sunlight.^{[4][5]} Keep containers tightly closed.^[4] The material is sensitive to air and light and should be stored under an inert atmosphere if possible for long-term stability.^[3] Under proper conditions, the shelf life is typically 12-24 months.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isovaleraldehyde - Wikipedia [en.wikipedia.org]
- 2. 3-methylbutanal [stenutz.eu]
- 3. chembk.com [chembk.com]
- 4. 3-METHYLBUTANAL - Ataman Kimya [atamanchemicals.com]
- 5. 3-Methylbutanal | C5H10O | CID 11552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. ymdb.ca [ymdb.ca]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. ICSC 1748 - 3-METHYLBUTANAL [inchem.org]
- 11. fiveable.me [fiveable.me]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. echemi.com [echemi.com]
- 14. gauthmath.com [gauthmath.com]
- 15. math-gpt.org [math-gpt.org]
- 16. Solved 3-Methylbutanal undergoes an aldol reaction to form | Chegg.com [chegg.com]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- To cite this document: BenchChem. [chemical properties and reactivity of 3-Methylbutanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770604#chemical-properties-and-reactivity-of-3-methylbutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com